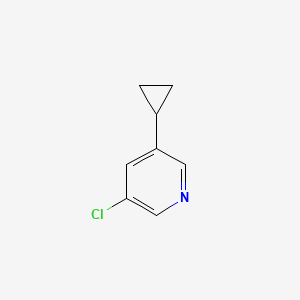
3-Chloro-5-cyclopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties in Platinum(II) Complexes
Mono-cyclometalated Pt(II) complexes exhibiting unique electroluminescent properties were synthesized using a variety of ligands, including derivatives of pyridine such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. These complexes demonstrated significant π−π stacking and Pt−Pt distances, contributing to their luminescent characteristics (Ionkin, Marshall, & Wang, 2005).
Synthesis of Aminopyridines
2-Chloro-3-cyanopyridines, closely related to 3-Chloro-5-cyclopropylpyridine, are efficiently transformed into 2-aminopyridines using aliphatic and heterocyclic amines. This process also leads to the formation of hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles, highlighting the versatility of these pyridine derivatives in chemical synthesis (Bomika et al., 1976).
Mitochondrial Accumulation in Fluorescence Microscopy
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, structurally similar to 3-Chloro-5-cyclopropylpyridine, is a thiol-reactive luminescent agent used in fluorescence microscopy. Its unique luminescence properties and ability to accumulate in mitochondria demonstrate the potential of pyridine derivatives in biological imaging (Amoroso et al., 2008).
Separation and Purification in Pharmaceutical and Pesticide Intermediates
2-Chloro-5-trichloromethylpyridine, a compound closely related to 3-Chloro-5-cyclopropylpyridine, serves as an important intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and chromatography are utilized for its separation and purification, indicating the importance of such pyridine derivatives in pharmaceutical and agrochemical industries (Li, 2005).
Development of Antiarrhythmic Agents
Compounds derived from pyridine, such as 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, have been synthesized and shown to possess high antiarrhythmic activities. These findings underscore the potential of pyridine derivatives in the development of novel therapeutics (Abdel-Hafez et al., 2009).
Cytotoxicity and DNA Binding in Cancer Research
Studies on chloropolypyridyl ruthenium complexes, structurally related to 3-Chloro-5-cyclopropylpyridine, have shown remarkable cytotoxicity in murine and human tumor cell lines. These complexes demonstrate the potential for new classes of metal-based antitumor compounds acting through mechanisms like DNA interstrand cross-linking (Novakova et al., 1995).
Eigenschaften
IUPAC Name |
3-chloro-5-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCMULOWOZXEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744788 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropylpyridine | |
CAS RN |
1256803-11-8 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

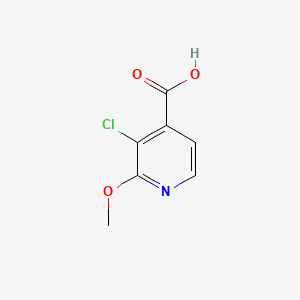
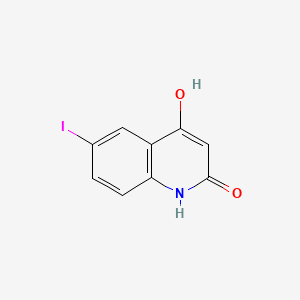
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)




![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

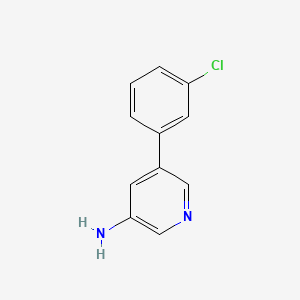
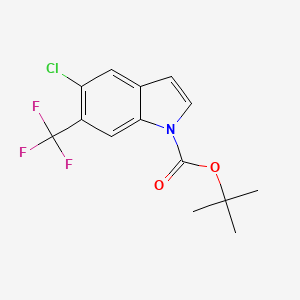
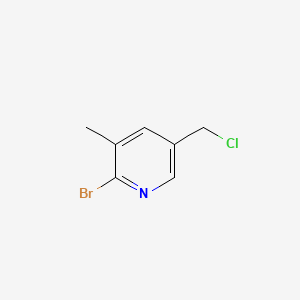
![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)
